molecular formula C3H4F3NOS B6603968 2-(Trifluormethylsulfanyl)acetamid CAS No. 1737-79-7

2-(Trifluormethylsulfanyl)acetamid

Cat. No. B6603968
CAS RN: 1737-79-7
M. Wt: 159.13 g/mol
InChI Key: ILLQQZCNBLZBEC-UHFFFAOYSA-N
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Description

2-(Trifluormethylsulfanyl)acetamid, also known as 2-TFSA, is an organosulfur compound that is widely used as a reagent in organic synthesis. It is a colorless, volatile solid that is soluble in organic solvents and has a low melting point. 2-TFSA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

2-(Trifluormethylsulfanyl)acetamid is a nucleophilic reagent, meaning it can react with electrophilic compounds to form new bonds. It is typically used in nucleophilic substitution reactions, where it reacts with an electrophilic compound to form a new bond. In addition, 2-(Trifluormethylsulfanyl)acetamid can be used in the synthesis of polymers, where it can act as a chain extender or crosslinking agent.
Biochemical and Physiological Effects
2-(Trifluormethylsulfanyl)acetamid is not known to have any direct biochemical or physiological effects on humans or other organisms. It is not known to be toxic or carcinogenic, and it is not known to accumulate in the environment.

Advantages and Limitations for Lab Experiments

2-(Trifluormethylsulfanyl)acetamid is a versatile reagent that is widely used in organic synthesis. It is relatively inexpensive and easy to use, and it is not known to be toxic or carcinogenic. However, it is volatile and flammable, and it should be handled with caution. In addition, it is not very soluble in water, so it is not suitable for use in aqueous systems.

Future Directions

The use of 2-(Trifluormethylsulfanyl)acetamid as a reagent in organic synthesis is likely to continue to grow in the future. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it can be used in the synthesis of polymers, such as polyurethanes and polyesters. Further research is needed to explore the potential applications of 2-(Trifluormethylsulfanyl)acetamid in the synthesis of new materials and compounds.

Synthesis Methods

2-(Trifluormethylsulfanyl)acetamid is synthesized by the reaction of trifluoroacetic anhydride and thioacetamide. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, at temperatures ranging from room temperature to reflux. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, to facilitate the reaction. The reaction is typically complete within 2-3 hours.

Scientific Research Applications

2-(Trifluormethylsulfanyl)acetamid is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as thiophenes and benzothiophenes. In addition, 2-(Trifluormethylsulfanyl)acetamid is used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

2-(trifluoromethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NOS/c4-3(5,6)9-1-2(7)8/h1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQQZCNBLZBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297366
Record name 2-[(Trifluoromethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluormethylsulfanyl)acetamid

CAS RN

1737-79-7
Record name 2-[(Trifluoromethyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trifluoromethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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